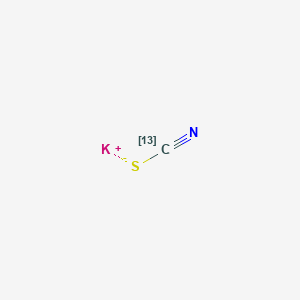

Potassium thiocyanate-13C

描述

Potassium thiocyanate (KSCN) is a chemical compound that has been studied for various applications, including its use as a source of cyanide for oxidative α-cyanation of tertiary amines . This process is significant because it occurs in aqueous solutions without the need for a catalyst and does not produce toxic byproducts . The compound's crystalline structure has been analyzed using polarized infrared spectroscopy, which necessitated reassignment of vibrational frequencies and provided a complete agreement with the crystal structure .

Synthesis Analysis

The synthesis of potassium thiocyanate-related compounds has been explored in several studies. For instance, ammonium [14C]thiocyanate was prepared from potassium [14C]cyanide with a high radiochemical yield, demonstrating a method for generating thiocyanate from cyanide sources . Additionally, the interaction of potassium thiocyanate with dibenzo-24-crown-8 has been studied, revealing the formation of a complex with a specific crystal structure .

Molecular Structure Analysis

The molecular structure of potassium thiocyanate has been extensively studied. The phase transition of the crystal at approximately 140°C has been observed through thermal and infrared methods, indicating a higher-order type transition connected with the dynamical disordering of the thiocyanate ions . X-ray diffraction studies have confirmed this order-disorder transition concerning the orientation of the thiocyanate ions . Furthermore, the crystal structure of complexes formed between potassium thiocyanate and various cyclic polyethers has been determined, providing insights into the coordination environment of the potassium ions within these complexes [8, 9, 10].

Chemical Reactions Analysis

Potassium thiocyanate's reactivity has been explored in different contexts. It has been used as a solvent in its molten state, where it can form stable complexes with various metallic ions . The electrochemical behavior of elements dissolved in molten KSCN has been studied, revealing that certain metals can only exist in specific oxidation states and that thiocyanate ions can lead to the formation of cyanide and metallic sulfide .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium thiocyanate and related compounds have been characterized through various analytical techniques. The 13C chemical shift tensors in potassium carbonate, bicarbonate, and related thiocarbonate compounds have been measured, providing insights into the electronic environment of the carbon atoms in these structures . The crystal structures of potassium thiocyanate complexes have also been refined, offering detailed information on the coordination geometry and bonding interactions [8, 9, 10].

科学研究应用

旋转动力学和霍夫迈斯特效应

已经研究了高浓度水溶液中硫氰酸根离子的旋转动力学,以了解它们对蛋白质变性和水的氢键网络破坏的影响。研究人员使用硫氰酸钾-13C发现,硫氰酸根离子的振动寿命与总KSCN浓度无关,而旋转弛豫时间与之成线性关系。这一发现表明,在水溶液中SCN-离子形成离子团簇的能力对于理解霍夫迈斯特离子对蛋白质稳定性的影响(Kim, Park, & Cho, 2012)至关重要。

环境修复

已经使用硫氰酸钾-13C研究了硫氰酸根在水稻幼苗中的吸收、运输、亚细胞分布和同化。这项研究对于了解植物如何应对环境污染物至关重要。研究发现,水稻幼苗对硫氰酸根的吸收潜力很高,这对于植物组织中硫氰酸根解毒途径具有重要意义(Yu et al., 2019)。

合成和催化

研究表明,硫氰酸钾在无配体条件下,通过可回收的氧化铜纳米颗粒,在C-S交叉偶联反应中作为高效的硫代替物。这一过程对于对称二芳基硫醚的合成具有重要意义,展示了硫氰酸钾-13C在有机合成中的多功能性(Reddy et al., 2011)。

表面活性剂研究

从硫氰酸钾合成了一种新型硫脲基非离子表面活性剂,展示了该化合物在创造具有清洁和环保应用潜力的材料中的作用。这项工作强调了硫氰酸钾-13C在新材料开发中的广泛适用性(Ullah et al., 2015)。

环境科学

硫氰酸钾-13C在研究环境污染物及其对植物毒性效应方面起着重要作用。例如,已经测试了硫氰酸钾对水稻幼苗的急性毒性,以更好地了解这类化合物对植物健康和发育的影响。这项研究有助于更深入地了解硫氰酸盐的环境命运和效应(Yu, Zhang, & Li, 2012)。

安全和危害

未来方向

属性

IUPAC Name |

potassium;azanylidyne(113C)methanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZYHKDIALBAK-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635684 | |

| Record name | Potassium (~13~C)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium thiocyanate-13C | |

CAS RN |

143827-33-2 | |

| Record name | Potassium (~13~C)thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium thiocyanate-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)